2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide
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Overview
Description
2-Iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom attached to the benzene ring, along with a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide typically involves the iodination of a precursor compound, followed by the introduction of the benzamide group. One common method involves the reaction of 2-methyl-6-propan-2-ylphenylamine with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets. The iodine atom and benzamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-N-methylbenzamide
- 2-Iodo-N-(2-propynyl)benzamide
- 3-Iodo-N-(2-methyl-1-(methylsulfonyl)propan-2-yl)-N-(2-methyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)phenyl)phthalamide
Uniqueness
2-Iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-11(2)13-9-6-7-12(3)16(13)19-17(20)14-8-4-5-10-15(14)18/h4-11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSIXHWGDRLHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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